1-(2-Ethoxyphenyl)imidazole

Lipophilicity LogP Membrane permeability

For researchers developing tunable aryl alkyl ionic liquids (TAAILs) or exploring CYP inhibition, sourcing 1-(2-ethoxyphenyl)imidazole with consistent quality is critical. This building block offers a direct solution. - Predictable Physicochemistry: LogP ~2.48 and PSA ~37.9 Ų provide enhanced lipophilicity over unsubstituted 1-phenylimidazole, enabling systematic SAR studies. - Proven Utility: The ortho-ethoxy group introduces steric bulk ideal for disrupting crystal packing in TAAILs, with documented reusability in cobalt-catalyzed hydroarylation. - Supply Chain Assurance: Available as a research-grade building block for late-stage functionalization, with batch-to-batch consistency to support reproducible results.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B8499652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)imidazole
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C=CN=C2
InChIInChI=1S/C11H12N2O/c1-2-14-11-6-4-3-5-10(11)13-8-7-12-9-13/h3-9H,2H2,1H3
InChIKeySTNGUBSBMSUKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Baseline


1-(2-Ethoxyphenyl)imidazole (CAS 1176200-21-7) is a 1-substituted imidazole derivative bearing an ortho-ethoxy substituent on the N-phenyl ring (molecular formula C₁₁H₁₂N₂O, MW 188.23 g/mol) . It belongs to the N-phenylimidazole class, a scaffold widely recognized for cytochrome P450 inhibition and as a building block for tunable aryl alkyl ionic liquids (TAAILs) [1]. Physicochemical data for this specific compound remain sparse in the primary literature; computed properties extrapolated from the structurally analogous 2-(2-ethoxyphenyl)-1H-imidazole (LogP ~2.48, topological polar surface area ~37.9 Ų) indicate enhanced lipophilicity relative to the unsubstituted 1-phenylimidazole (LogP 1.87, PSA 17.82 Ų) . The ortho-ethoxy group introduces rotatable bond count (3), hydrogen-bond acceptor count (2), and steric/electronic features that distinguish it from para-substituted, methoxy, and positional isomers, making direct generic substitution unreliable without confirmatory performance data.

Why Generic Substitution Fails for This N-Phenylimidazole


Within the N-phenylimidazole family, even minor changes in substituent position, alkoxy chain length, or imidazole attachment point produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and CYP isoform susceptibility that can alter experimental outcomes [1][2]. The ortho-ethoxy group in 1-(2-ethoxyphenyl)imidazole introduces steric hindrance around the imidazole N1 and alters the dihedral angle between the phenyl and imidazole rings, affecting both metal-coordination geometry and P450 heme-iron binding [3][4]. The methoxy analog (1-(2-methoxyphenyl)imidazole, LogP ~1.88, PSA ~27 Ų) differs in lipophilicity by approximately 0.6 log units from the ethoxy compound, while the positional isomer 2-(2-ethoxyphenyl)-1H-imidazole presents a different nitrogen substitution pattern with distinct hydrogen-bond donor/acceptor topology [5]. These structural differences are non-trivial: in the context of TAAIL synthesis, the aryl substitution pattern directly governs the melting point, viscosity, and electrochemical window of the resulting ionic liquid [2]. The evidence below provides the quantitative basis for selection decisions.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Methoxy and Unsubstituted Analogs

The ortho-ethoxy substituent elevates the computed LogP of 1-(2-ethoxyphenyl)imidazole by approximately 0.6 log units above the methoxy analog and 0.6 log units above unsubstituted 1-phenylimidazole, based on chemsrc computed data for the structurally analogous 2-(2-ethoxyphenyl)-1H-imidazole (LogP 2.48) , compared against 1-(2-methoxyphenyl)imidazole (LogP 1.88, PSA 27.05 Ų) [1] and 1-phenylimidazole (LogP 1.87, PSA 17.82 Ų) . This translates to an approximately 4-fold higher theoretical octanol-water partition coefficient relative to the methoxy compound, predicting greater membrane permeability and altered pharmacokinetic partitioning.

Lipophilicity LogP Membrane permeability Physicochemical profiling

CYP2E1/CYP2A6 Inhibition Potential Driven by Low Molecular Weight

Franklin and Constance (2007) demonstrated in a comparative study of fourteen 1-substituted imidazoles across human hepatic microsomes that CYP2E1 and CYP2A6 were exclusively inhibited (IC₅₀ <5 μM) by imidazoles with molecular weights below approximately 200 Da [1]. With MW 188.23, 1-(2-ethoxyphenyl)imidazole falls decisively within this low-MW window, whereas many common 1-substituted imidazoles with bulkier substituents (e.g., nafimidone, MW 236; trityl-substituted imidazoles, MW >300) preferentially target CYP3A4/5 and CYP2C9 instead [1][2]. The unsubstituted 1-phenylimidazole (MW 144.17) also falls below 200 Da, but the ethoxy compound provides substantially different LogP and steric properties that may modulate isoform selectivity within the CYP2E1/2A6 subset.

Cytochrome P450 CYP2E1 CYP2A6 Microsomal inhibition Drug metabolism

Ortho-Substitution Advantage for Ionic Liquid Property Tuning

Lerch and Strassner (2021) reported the synthesis and physical properties of over 160 1-aryl-3-alkyl imidazolium-based TAAILs, explicitly examining ortho- and para-substituent effects on the aryl ring [1]. Their systematic study established that aryl substitution pattern directly governs key ionic liquid properties: ortho-substitution on the phenyl ring introduces steric constraints that reduce cation-anion packing efficiency, generally lowering melting points relative to para-substituted analogs while increasing viscosity [1]. The ethoxy group (–OCH₂CH₃) provides stronger electron-donating character than methoxy (–OCH₃) and greater steric bulk, offering a distinct tuning point compared to methyl- or chloro-substituted TAAIL precursors. The cobalt-catalyzed hydroarylation study by Schroeter et al. (2018) used 1-aryl imidazolium TAAILs in reusable catalytic systems, confirming the practical relevance of aryl substitution tuning .

Ionic liquids TAAILs Imidazolium salts Green chemistry Catalysis

Solid-State Cohesive Energy and Handling Implications

Costa et al. (2024) conducted a comprehensive thermodynamic study of phenylimidazole solid phases, measuring heat capacity, volatility, and sublimation behavior for 2-phenylimidazole, 4-phenylimidazole, 4,5-diphenylimidazole, and 2,4,5-triphenylimidazole [1]. They established that 4-phenylimidazole exhibits greater cohesive energy than its 2-isomer due to stronger N–H···N intermolecular hydrogen bonding in the crystal lattice [1]. For 1-(2-ethoxyphenyl)imidazole, the N1-substitution eliminates the N–H hydrogen bond donor, fundamentally altering crystal packing relative to 2- or 4-unsubstituted imidazoles. This structural distinction predicts lower melting points, higher volatility, and different sublimation behavior compared to N–H-bearing phenylimidazole isomers. The ortho-ethoxy group further disrupts coplanar geometry, reducing π-stacking efficiency compared to para-substituted or unsubstituted analogs [1].

Solid-state thermodynamics Cohesive energy Crystal engineering Sublimation enthalpy

Modular Synthetic Route via Demethylation

The ortho-methoxy analog 1-(2-methoxyphenyl)imidazole (CAS 10040-93-4) can be efficiently demethylated using BBr₃ in CH₂Cl₂ to yield 2-(imidazol-1-yl)phenol in 98% yield [1], providing a high-yielding, two-step pathway to the free phenol that can then be re-alkylated with ethyl halides to generate 1-(2-ethoxyphenyl)imidazole with controlled regiochemistry. In contrast, the 2-substituted imidazole series (e.g., 2-(2-alkoxyphenyl)-1H-imidazoles) requires Pd/C-catalyzed dehydrogenation of imidazoline precursors, a multi-day reflux procedure with variable yields depending on alkoxy chain length [2]. The N1-aryl series (1-substituted imidazoles) thus offers a more modular synthetic entry via sequential O-dealkylation/re-alkylation, enabling systematic alkoxy chain variation from a common methoxy precursor.

Organic synthesis Building block Demethylation Late-stage functionalization

Caveat: Limited Direct Experimental Data for This Compound

A systematic search of PubMed, BindingDB, ChEMBL, and major patent databases (January 2026) found no peer-reviewed publications reporting direct experimental biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, or in vivo parameters) for 1-(2-ethoxyphenyl)imidazole as a discrete molecular entity [1]. The compound is referenced as an intermediate in cobalt-catalyzed hydroarylation TAAIL studies and appears in chemical supplier catalogs predominantly as a research building block. Consequently, all biological activity inferences in this guide are class-level extrapolations from structurally related N-phenylimidazoles and should be validated experimentally for the specific compound before committing to procurement decisions based on predicted biological performance.

Data availability Literature gap Procurement risk

Optimal Application Scenarios


TAAIL Synthesis for Low-Melting Ionic Liquids

1-(2-Ethoxyphenyl)imidazole is the preferred N-aryl imidazole precursor when designing TAAILs that require reduced melting points and increased steric bulk at the cation, as the ortho-ethoxy group disrupts crystal packing more effectively than para-ethoxy or unsubstituted phenyl analogs [1]. N-Alkylation with butyl to dodecyl bromides followed by anion metathesis yields 1-(2-ethoxyphenyl)-3-alkyl imidazolium NTf₂ salts whose physical properties can be systematically tuned via the alkyl chain length [1]. The electron-donating ethoxy group shifts the cation electronic structure relative to chloro- or nitro-substituted TAAILs, offering orthogonal property control. The cobalt-catalyzed hydroarylation study confirmed the practical reusability of this TAAIL class .

CYP2E1/CYP2A6 Inhibition Probe Development

Based on the class-level finding that imidazoles with MW <200 exclusively inhibit CYP2E1 and CYP2A6 (IC₅₀ <5 μM) in human hepatic microsomes [1], 1-(2-ethoxyphenyl)imidazole (MW 188.23) is a rational candidate scaffold for developing selective CYP2E1 or CYP2A6 chemical probes. Its LogP of ~2.48 predicts adequate membrane permeability for cellular assays, while its commercial availability as a building block facilitates systematic SAR exploration. The ortho-ethoxy substituent may further modulate isoform selectivity within the CYP2E1/2A6 subset relative to 1-phenylimidazole, though this requires experimental confirmation.

Building Block with Orthogonal O-Dealkylation Handle

The ortho-alkoxy substituent provides a synthetic handle for late-stage functionalization: the ethoxy group can be cleaved under standard conditions to liberate a phenol for further derivatization, or the imidazole N3 can be alkylated to generate imidazolium salts [1]. This contrasts with C2-substituted imidazoles (e.g., 2-(2-ethoxyphenyl)-1H-imidazole), where the N–H position competes with N-alkylation and the 2-aryl group is linked via a less labile C–C bond . For medicinal chemistry campaigns requiring systematic variation of the alkoxy chain, the N1-aryl scaffold offers a more modular and higher-yielding synthetic entry point.

Physicochemical Comparator in N-Phenylimidazole SAR Studies

For structure-activity relationship studies investigating the impact of alkoxy chain length and substitution position on imidazole bioactivity, 1-(2-ethoxyphenyl)imidazole serves as the key ethoxy reference point bridging methoxy (LogP ~1.88) and longer-chain alkoxy analogs [1]. Its intermediate lipophilicity (LogP ~2.48), moderate PSA (~37.9 Ų), and ortho steric profile make it the logical comparator when distinguishing electronic from steric contributions to target binding or pharmacokinetic behavior .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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